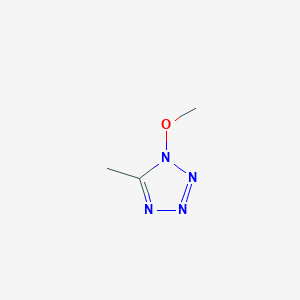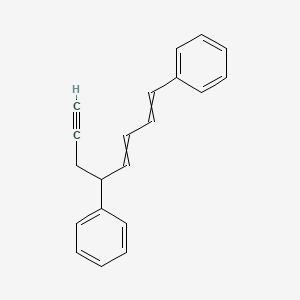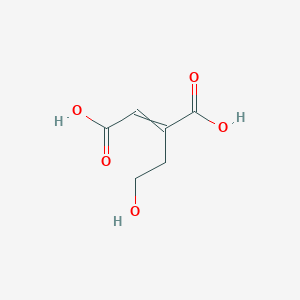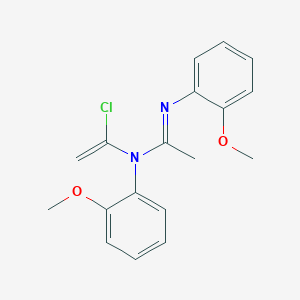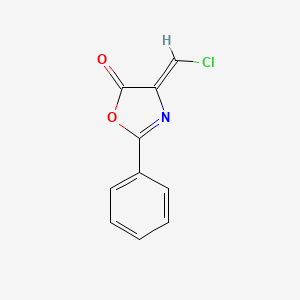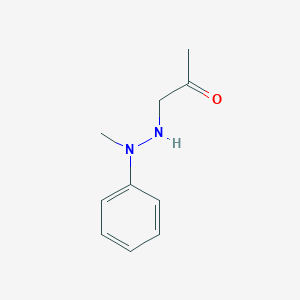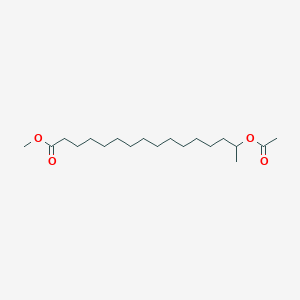
Methyl 15-acetoxyhexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 15-acetoxyhexadecanoate is an ester compound derived from hexadecanoic acid, also known as palmitic acid. This compound is characterized by the presence of a methyl ester group and an acetoxy group at the 15th carbon position of the hexadecanoic acid chain. Esters like this compound are commonly found in nature and are known for their pleasant aromas and flavors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 15-acetoxyhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The acetoxy group can be introduced by reacting the resulting methyl hexadecanoate with acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and recrystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 15-acetoxyhexadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or amines for substitution reactions.
Major Products Formed
Hydrolysis: Hexadecanoic acid and methanol.
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanol.
Substitution: Various substituted hexadecanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 15-acetoxyhexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mecanismo De Acción
The mechanism of action of methyl 15-acetoxyhexadecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing hexadecanoic acid and methanol. Hexadecanoic acid can then participate in various metabolic pathways, including β-oxidation and lipid synthesis. The acetoxy group may also influence the compound’s interaction with enzymes and receptors, modulating its biological activity .
Comparación Con Compuestos Similares
Methyl 15-acetoxyhexadecanoate can be compared with other similar compounds, such as:
Methyl hexadecanoate: Lacks the acetoxy group, making it less reactive in substitution reactions.
Hexadecanoic acid: The parent compound without the ester and acetoxy groups.
Methyl 15-methylhexadecanoate: Similar structure but with a methyl group instead of an acetoxy group at the 15th position
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the ester and acetoxy functional groups.
Propiedades
Número CAS |
88167-68-4 |
|---|---|
Fórmula molecular |
C19H36O4 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
methyl 15-acetyloxyhexadecanoate |
InChI |
InChI=1S/C19H36O4/c1-17(23-18(2)20)15-13-11-9-7-5-4-6-8-10-12-14-16-19(21)22-3/h17H,4-16H2,1-3H3 |
Clave InChI |
PFJGFWWPKSZDFP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCCCCCCC(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)

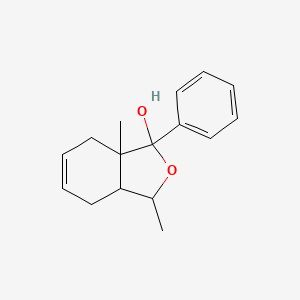
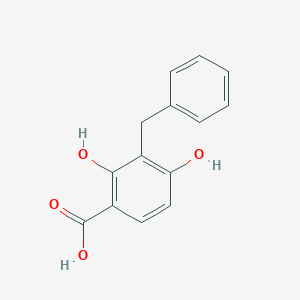
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
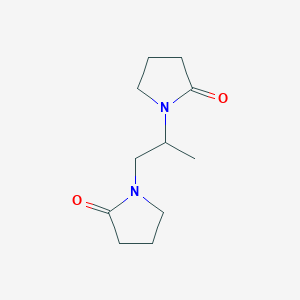

![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)
